Product packaging for 4-(Pyridin-3-yloxy)phenol(Cat. No.:CAS No. 85633-52-9)

4-(Pyridin-3-yloxy)phenol

Cat. No.: B2968253
CAS No.: 85633-52-9
M. Wt: 187.198
InChI Key: AWPCZCUJZRRDNK-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yloxy)phenol, with the CAS number 85633-52-9, is an aromatic ether derivative of phenol with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol . This compound serves as a versatile and valuable building block in organic synthesis and materials science research. Its primary research application is as a key precursor in metal-catalyzed C-H functionalization reactions. Specifically, the pyridinyl group can act as a directing auxiliary for highly regioselective ortho-halogenation of the phenol ring using palladium catalysts . This method allows for the sequential difunctionalization of phenol derivatives to produce sophisticated, symmetrically and unsymmetrically substituted phenolic compounds that are difficult to access by other means . Furthermore, the meta-aryloxy phenol structure is a motif found in compounds investigated for various applications, including the synthesis of polymers with high thermal stability for aerospace and microelectronics , and as a peripheral substituent in zinc azaphthalocyanines studied as potential sensitizers for photodynamic therapy . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO2 B2968253 4-(Pyridin-3-yloxy)phenol CAS No. 85633-52-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-3-yloxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-9-3-5-10(6-4-9)14-11-2-1-7-12-8-11/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPCZCUJZRRDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of 4 Pyridin 3 Yloxy Phenol

Direct Synthetic Routes

The direct formation of the ether bond in 4-(Pyridin-3-yloxy)phenol is predominantly accomplished through nucleophilic aromatic substitution and metal-catalyzed coupling reactions. These methods involve the reaction of a pyridine (B92270) precursor with a phenolic precursor.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) provides a pathway for the synthesis of this compound. This reaction typically involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile. In the context of pyridine, the electronegative nitrogen atom makes the ring electron-deficient, thus facilitating nucleophilic attack. The reactivity of halopyridines in SNAr reactions is generally highest at the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge of the intermediate can be effectively stabilized by the nitrogen atom through resonance. youtube.comyoutube.com

However, the synthesis of this compound requires substitution at the 3-position (meta), which is less activated towards nucleophilic attack. youtube.com Consequently, these reactions often necessitate more forcing conditions, such as elevated temperatures and the use of strong bases, to proceed at a reasonable rate. sci-hub.se The general mechanism involves the attack of the phenoxide ion on the carbon atom bearing the leaving group (e.g., a halogen) on the pyridine ring, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. youtube.com Subsequent elimination of the leaving group restores the aromaticity of the pyridine ring and yields the final diaryl ether product. youtube.com

A typical approach would involve the reaction of a 3-halopyridine, such as 3-bromopyridine (B30812), with hydroquinone (B1673460) in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the hydroquinone to generate the more nucleophilic phenoxide, which then attacks the 3-halopyridine.

Coupling Reactions Involving Phenolic Precursors

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-O bonds in diaryl ethers and are widely used for the synthesis of compounds like this compound. The Ullmann condensation is a classic and frequently employed method. organic-chemistry.org This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol (B47542). organic-chemistry.orgmdpi.com

In the synthesis of this compound, the Ullmann reaction would typically involve the coupling of a 3-halopyridine (e.g., 3-bromopyridine or 3-iodopyridine) with hydroquinone. nih.gov The reaction is generally carried out at elevated temperatures in the presence of a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate or cesium carbonate). mdpi.comnih.gov The use of a ligand, such as N,N-dimethylglycine or L-proline, can often accelerate the reaction and allow for milder conditions. nih.gov

The general steps for a typical Ullmann-type synthesis are as follows:

A mixture of the 3-halopyridine, hydroquinone, copper(I) iodide, a ligand (if used), and a base is prepared in a suitable high-boiling solvent like 1,4-dioxane (B91453) or N,N-dimethylformamide (DMF). nih.gov

The reaction mixture is heated under an inert atmosphere (e.g., argon) for a specified period until the reaction is complete.

The product is then isolated and purified through standard techniques such as extraction and chromatography.

Optimization of Synthetic Reaction Conditions

The yield and purity of this compound are highly dependent on the reaction conditions. Optimization of parameters such as solvent, reagents, temperature, and stoichiometry is crucial for developing an efficient synthetic protocol.

Influence of Solvent Systems and Reagents

The choice of solvent can significantly impact the outcome of both SNAr and Ullmann reactions. In Ullmann couplings, polar aprotic solvents like DMF, dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are commonly used as they can dissolve the reactants and facilitate the reaction. nih.govmdpi.com The selection of the base is also critical; stronger bases can increase the rate of reaction but may also lead to side products. Common bases include potassium carbonate, cesium carbonate, and potassium phosphate.

For Ullmann-type reactions, the choice of the copper catalyst and ligand system is paramount. Copper(I) salts like CuI are frequently used. The addition of ligands like amino acids (e.g., L-proline) or N,N-dimethylglycine can stabilize the copper catalyst and improve the reaction's efficiency, sometimes allowing for lower reaction temperatures. nih.govresearchgate.net

Below is an interactive data table summarizing the optimization of an Ullmann-type coupling reaction for a generic diaryl ether synthesis, illustrating the effect of different solvents and bases on the product yield.

EntryCopper SourceLigandBaseSolventTemperature (°C)Yield (%)
1CuIL-ProlineK2CO3Dioxane10075
2CuIL-ProlineCs2CO3Dioxane10085
3CuIL-ProlineK3PO4Dioxane10080
4CuIL-ProlineK2CO3DMF10082
5CuIL-ProlineK2CO3Toluene11065

This table is a generalized representation based on typical Ullmann reaction optimizations and does not represent a specific experiment for this compound.

Temperature and Stoichiometric Control

Temperature plays a vital role in the synthesis of this compound. Ullmann reactions traditionally require high temperatures, often above 100 °C, to proceed at a practical rate. nih.gov However, excessively high temperatures can lead to decomposition of reactants or products and the formation of impurities. Microwave-assisted heating has been shown to significantly reduce reaction times in some cases. sci-hub.semdpi.com

Stoichiometric control of the reactants is also essential for maximizing the yield of the desired product and minimizing waste. The ratio of the 3-halopyridine to hydroquinone, as well as the amounts of catalyst, ligand, and base, must be carefully controlled. An excess of one reactant may be used to drive the reaction to completion, but this can complicate the purification process. The catalyst loading is typically kept low (e.g., 1-10 mol%) to ensure cost-effectiveness and minimize residual metal contamination in the final product.

The following table demonstrates the effect of temperature and catalyst loading on the yield of a model Ullmann reaction.

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
110902470
2101101885
351102482
411102460
5101301278 (with some decomposition)

This table is a generalized representation and does not reflect a specific experimental outcome for this compound.

Synthesis of Analogues and Derivatives Bearing the 4-(Pyridin-3-yloxy) Motif

The this compound scaffold serves as a versatile building block for the synthesis of a wide range of analogues and derivatives with potential applications in medicinal chemistry and materials science. nih.gov Modifications can be made to both the pyridine and the phenol rings.

For instance, substituted phenols can be used in place of hydroquinone in coupling reactions to introduce various functional groups onto the phenyl ring. mdpi.com Similarly, substituted 3-halopyridines can be employed to create derivatives with different substituents on the pyridine ring. nih.gov

One common strategy involves the protection of the hydroxyl group of this compound, followed by further functionalization. The protected intermediate can then undergo various reactions, such as electrophilic aromatic substitution on the electron-rich phenol ring, before deprotection to yield the final substituted product.

Furthermore, the core structure has been incorporated into more complex molecular architectures. For example, aldehydes derived from the 4-(pyridin-3-yloxy) motif have been synthesized and used in subsequent reactions, such as reductive amination, to build larger molecules. nih.gov These synthetic strategies allow for the creation of a diverse library of compounds based on the this compound core structure for further investigation.

Strategies for Functionalization (e.g., Ether, Ester Bond Formation)

The presence of a reactive phenolic hydroxyl group on the this compound scaffold allows for straightforward functionalization through the formation of ether and ester bonds. These reactions are fundamental in modifying the compound's physical and chemical properties.

Ether Bond Formation:

The hydroxyl group of this compound can be readily converted into an ether linkage via the Williamson ether synthesis. This nucleophilic substitution reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide to yield the corresponding ether. The general scheme for this reaction is as follows:

Deprotonation: The phenolic proton is removed by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the sodium or potassium salt of this compound.

Nucleophilic Attack: The resulting phenoxide acts as a nucleophile and displaces a halide from an alkyl halide (R-X, where X = Cl, Br, I) to form the desired ether derivative.

Reactant 1Reactant 2BaseSolventProduct
This compoundAlkyl Halide (R-X)NaH, K₂CO₃DMF, Acetonitrile3-(4-Alkoxyphenoxy)pyridine

Ester Bond Formation:

Esterification of the phenolic hydroxyl group is another common functionalization strategy. This can be achieved by reacting this compound with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base or a catalyst.

Reaction with acyl chlorides (R-COCl) is typically rapid and proceeds at room temperature or with gentle heating. The reaction releases hydrogen chloride, which is often scavenged by a base like pyridine or triethylamine.

Reactant 1Reactant 2Base/CatalystProduct
This compoundAcyl Chloride (R-COCl)Pyridine, Et₃N4-(Pyridin-3-yloxy)phenyl ester
This compoundCarboxylic Anhydride ((RCO)₂O)Acid catalyst or Base4-(Pyridin-3-yloxy)phenyl ester

Integration into Complex Molecular Architectures (e.g., Phthalocyanines, Benzotriazines)

The functionalized derivatives of this compound can serve as key precursors for the synthesis of larger, more complex molecular architectures such as phthalocyanines and benzotriazines.

Phthalocyanines:

Phthalocyanines are large, aromatic macrocyclic compounds that are widely used as dyes and pigments. The synthesis of phthalocyanines bearing this compound substituents typically involves a multistep process:

Synthesis of a Phthalonitrile (B49051) Precursor: The first step is the synthesis of a phthalonitrile derivative incorporating the 4-(pyridin-3-yloxy)phenoxy moiety. This is generally achieved through a nucleophilic aromatic substitution reaction where this compound displaces a nitro or halo group from a substituted phthalonitrile, such as 4-nitrophthalonitrile. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate.

Cyclotetramerization: The resulting phthalonitrile precursor then undergoes a template-driven cyclotetramerization reaction. This is commonly achieved by heating the phthalonitrile in the presence of a metal salt (e.g., ZnCl₂, CoCl₂) in a high-boiling solvent like dimethylaminoethanol (B1669961) (DMAE) or in the melt. The metal ion acts as a template, organizing four phthalonitrile units to form the phthalocyanine (B1677752) macrocycle.

PrecursorReaction ConditionProduct
4-(4-(Pyridin-3-yloxy)phenoxy)phthalonitrileMetal Salt (e.g., ZnCl₂), High TemperatureMetallated Phthalocyanine

Benzotriazines:

The this compound moiety has been successfully incorporated into the benzotriazine scaffold. One reported synthetic approach involves the intramolecular heterocyclization of a 1-azido-2-[isocyano(p-tosyl)methyl]benzene derivative in the presence of the sodium salt of this compound. In this reaction, the phenoxide acts as a nucleophile, leading to the formation of 4-(Pyridin-3-yloxy)benzo[d] nih.govsemanticscholar.orgnih.govtriazine. nih.gov

A study detailed the synthesis where 1-azido-2-[isocyano(p-tosyl)methyl]benzene was treated with sodium 4-(pyridin-3-yloxy)phenoxide, which was prepared in situ from this compound and sodium hydride in tetrahydrofuran (B95107) (THF). The reaction proceeded at 0 °C for one hour, yielding the desired 4-(pyridin-3-yloxy)benzo[d] nih.govsemanticscholar.orgnih.govtriazine. nih.gov

Reactant 1Reactant 2BaseSolventTemperatureProductYield
1-Azido-2-[isocyano(p-tosyl)methyl]benzeneThis compoundNaHTHF0 °C4-(Pyridin-3-yloxy)benzo[d] nih.govsemanticscholar.orgnih.govtriazine74% nih.gov

Explorations in Combinatorial Synthetic Chemistry

The structural features of this compound make it a valuable scaffold for the construction of combinatorial libraries of compounds for high-throughput screening in drug discovery and materials science. Combinatorial chemistry allows for the rapid synthesis of a large number of related compounds by systematically varying the substituents at different positions on a core molecule.

The phenolic hydroxyl group and the pyridine nitrogen of this compound provide two key points for diversification. A combinatorial library can be generated by reacting the core scaffold with a diverse set of building blocks.

Library Synthesis Strategy:

A common approach is parallel synthesis, where the core scaffold is distributed into an array of reaction vessels. To each vessel, a different building block (e.g., an alkyl halide for etherification or an acyl chloride for esterification) is added, leading to a library of unique compounds.

For example, a library of ether derivatives could be synthesized by reacting this compound with a collection of different alkyl halides in a multi-well plate format. Similarly, a library of esters could be generated using a variety of acyl chlorides. Further complexity can be introduced by subsequent reactions on the pyridine ring.

ScaffoldReagent Class 1 (R¹-X)Reagent Class 2 (R²-COX)Library Products
This compoundDiverse Alkyl HalidesDiverse Acyl Chlorides3-(4-(Alkoxy)phenoxy)pyridines, 4-(Pyridin-3-yloxy)phenyl esters

While specific, large-scale combinatorial libraries based solely on this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds that are part of broader combinatorial efforts, particularly in the synthesis of kinase inhibitors. The general principles of combinatorial chemistry are readily applicable to this scaffold for the generation of focused libraries for biological screening.

Chemical Reactivity and Transformation Mechanisms of 4 Pyridin 3 Yloxy Phenol

Reactivity of the Phenolic Moiety

The hydroxyl (-OH) group is a potent activating group, increasing the electron density of the phenol (B47542) ring through resonance. This effect makes the aromatic ring highly susceptible to electrophilic attack, particularly at the positions ortho and para to the hydroxyl group. byjus.comwikipedia.org In 4-(Pyridin-3-yloxy)phenol, the para position is occupied by the pyridinyloxy group, meaning electrophilic substitution primarily occurs at the ortho positions relative to the -OH group. The ether oxygen also contributes to activating the ring, further enhancing its nucleophilicity. Conversely, the pyridine (B92270) ring is electron-deficient and generally unreactive toward electrophilic substitution. wikipedia.org

Due to the strong activating nature of the phenolic hydroxyl group, this compound readily undergoes electrophilic aromatic substitution. byjus.com The reaction rate is significantly faster than that of benzene (B151609), and the substitutions are highly regioselective, targeting the ortho positions (C2 and C6) of the phenol ring.

Nitration introduces a nitro (-NO₂) group onto the aromatic ring. The conditions of the reaction determine the extent of nitration. For mononitration of phenols, milder conditions are typically employed to prevent oxidation of the ring and the formation of multiple nitro derivatives. byjus.comias.ac.in

Treating this compound with dilute nitric acid at low temperatures is expected to yield a mixture of 2-nitro-4-(pyridin-3-yloxy)phenol and 2,6-dinitro-4-(pyridin-3-yloxy)phenol. byjus.com More selective and milder nitrating systems, such as sodium nitrite (B80452) in the presence of tetrabutylammonium (B224687) dichromate (TBAD), can be used to achieve high yields of mononitrated products under neutral, aprotic conditions. ias.ac.in The photoinduced oxidation of nitrite by manganese (hydr)oxides can also generate nitrogen dioxide, leading to the nitration of phenols. nih.gov The use of concentrated nitric acid, often in combination with sulfuric acid, would likely lead to the formation of the dinitro derivative, 2,6-dinitro-4-(pyridin-3-yloxy)phenol. byjus.com

Table 1: Representative Conditions for Phenol Nitration

Reagents Conditions Expected Major Product(s) on this compound
Dilute HNO₃ Low temperature (e.g., 298 K) 2-Nitro-4-(pyridin-3-yloxy)phenol
NaNO₂ / TBAD CH₂Cl₂, reflux 2-Nitro-4-(pyridin-3-yloxy)phenol

Sulfonation of this compound involves the introduction of a sulfonic acid (-SO₃H) group. The reaction with concentrated sulfuric acid is reversible, and the product distribution is temperature-dependent. mlsu.ac.in At lower temperatures, the reaction is kinetically controlled and favors the formation of the ortho-substituted product, this compound-2-sulfonic acid. At higher temperatures, the thermodynamically more stable isomer is favored. mlsu.ac.in However, since the para position is blocked in the target molecule, the primary product at elevated temperatures would still be the ortho-substituted sulfonic acid, potentially with some isomerization or desulfonation-resulfonation occurring.

Table 2: Temperature Dependence of Phenol Sulfonation

Reagent Temperature Expected Major Product on this compound
Conc. H₂SO₄ Room Temperature This compound-2-sulfonic acid (Kinetic Product)

The phenol ring is so highly activated that halogenation can occur readily without the need for a Lewis acid catalyst. byjus.com The solvent plays a critical role in determining the outcome of the reaction. When treated with bromine water (a polar medium), phenols typically undergo polysubstitution, leading to the precipitation of a tribrominated product. byjus.comyoutube.com For this compound, this would result in the formation of 2,6-dibromo-4-(pyridin-3-yloxy)phenol.

To achieve monohalogenation, the reaction is carried out in a solvent of low polarity, such as carbon disulfide (CS₂) or chloroform (B151607) (CHCl₃), at low temperatures. youtube.comyoutube.com Under these milder conditions, the reaction of this compound with bromine would yield 2-bromo-4-(pyridin-3-yloxy)phenol as the major product.

Table 3: Solvent Effects in Phenol Bromination

Reagents Solvent Expected Major Product on this compound
Br₂ Water (H₂O) 2,6-Dibromo-4-(pyridin-3-yloxy)phenol
Br₂ Carbon Disulfide (CS₂) 2-Bromo-4-(pyridin-3-yloxy)phenol

Phenols can be oxidized to form quinones. pearson.comyoutube.com The oxidation of this compound, where the para position is substituted, would be expected to yield an ortho-quinone. Reagents such as o-Iodoxybenzoic Acid (IBX) are known to be efficient for the regioselective oxidation of phenols to o-quinones under mild conditions. nih.gov Other oxidizing agents like Fremy's salt often provide mixtures of ortho- and para-quinones, but its reaction with a para-substituted phenol would selectively yield the ortho-quinone. nih.gov The product of this reaction would be 4-(pyridin-3-yloxy)cyclohexa-3,5-diene-1,2-dione.

These o-quinones are reactive species that can be subsequently reduced back to their corresponding catechol (1,2-dihydroxybenzene) derivatives. nih.gov This reduction can be accomplished using various reducing agents. The resulting catechol, 2,3-dihydroxy-5-(pyridin-3-yloxy)benzene, is a hydroquinone (B1673460) derivative. This redox cycle is a key transformation in the chemistry of phenolic compounds. youtube.com

The phenolic hydroxyl group of this compound can undergo esterification to form a phenolic ester. This reaction typically involves reacting the phenol with a carboxylic acid derivative, such as an acid anhydride (B1165640) or an acyl halide, often in the presence of a base or catalyst. arkat-usa.org For example, reaction with acetic anhydride would yield 4-(pyridin-3-yloxy)phenyl acetate. google.com

Direct esterification with a carboxylic acid is also possible but often requires activating agents to overcome the lower nucleophilicity of the phenolic oxygen compared to an aliphatic alcohol. arkat-usa.org A variety of methods have been developed for this purpose, including the use of pivalic anhydride with sodium thiosulfate (B1220275) catalysis. arkat-usa.org

Table 4: Common Esterification Methods for Phenols

Acylating Agent Catalyst / Conditions Product with this compound
Acetic Anhydride Base (e.g., Pyridine) or Acid Catalyst 4-(Pyridin-3-yloxy)phenyl acetate
Benzoyl Chloride Base (e.g., Pyridine) 4-(Pyridin-3-yloxy)phenyl benzoate

Acidity and Proton Transfer Processes

The structure of this compound incorporates two key functional groups that govern its acid-base properties: a phenolic hydroxyl group and a pyridine nitrogen atom. The phenolic group imparts weak acidity, while the lone pair of electrons on the pyridine nitrogen atom provides a site for protonation, making it a weak base.

The acidity of the phenolic proton and the basicity of the pyridine nitrogen are influenced by the electronic effects of the substituents on each ring. The pKa of phenol is approximately 9.9-10. ut.eeresearchgate.net The pyridyloxy substituent on the phenol ring is electron-withdrawing, which stabilizes the corresponding phenoxide anion, thereby increasing the acidity of the phenolic proton (i.e., lowering its pKa). Conversely, the pKa of the conjugate acid of pyridine is approximately 5.2. scripps.edu The phenoxy group attached to the pyridine ring is also electron-withdrawing, which reduces the electron density on the nitrogen atom, making it a weaker base (i.e., lowering the pKa of its conjugate acid).

These properties facilitate proton transfer processes. In solution, an equilibrium exists between the neutral molecule and its various protonated and deprotonated forms. Depending on the pH of the medium, the molecule can exist as a neutral species, a phenoxide anion, a pyridinium (B92312) cation, or a zwitterion. The relative populations of these species are determined by the respective pKa values. Intramolecular proton transfer from the phenol to the pyridine nitrogen is possible, though intermolecular proton transfer is more prevalent in solution. The strength of the hydrogen bonding in related phenol-base systems has been shown to correlate with the relative acidities of the proton donor and the conjugate acid of the proton acceptor. nih.gov

Table 1: Estimated Acidity and Basicity of this compound This interactive table provides estimated pKa values based on parent compounds. Actual values may vary.

Functional Group Type Parent Compound pKa Expected Effect of Substituent Estimated pKa
Phenolic -OH Acidic ~9.9 (Phenol) ut.ee Electron-withdrawing pyridyloxy group increases acidity < 9.9

Reactivity of the Pyridine Moiety

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent electronic character dictates its reactivity towards substitution reactions.

Electrophilic Aromatic Substitution: Pyridine is generally resistant to electrophilic aromatic substitution (AES) because the nitrogen atom deactivates the ring towards attack by electrophiles. slideshare.netyoutube.com Furthermore, under the acidic conditions often required for AES, the pyridine nitrogen is protonated, further increasing the deactivation of the ring. When substitution does occur, it is directed to the 3-position (meta-position), as the intermediates formed from attack at the 2- or 4-positions are significantly destabilized. slideshare.net In this compound, the existing phenoxy group at the 3-position, while having lone pairs on the oxygen that could potentially activate the ring through resonance, is generally not sufficient to overcome the strong deactivating effect of the nitrogen heteroatom.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, where the negative charge of the intermediate (a Meisenheimer-like complex) can be stabilized by the nitrogen atom. slideshare.netlibretexts.org For this compound, direct nucleophilic substitution on the unsubstituted pyridine ring is unlikely without a leaving group. However, if a leaving group were present at the 2-, 4-, or 6-positions, nucleophilic attack would be feasible. The reaction of pyridin-3-ol with pentachloropyridine (B147404), for instance, proceeds via nucleophilic attack from the oxygen atom onto the 4-position of the pentachloropyridine ring. researchgate.net

Table 2: Predicted Reactivity of the Pyridine Moiety in this compound This interactive table summarizes the expected outcomes of substitution reactions.

Reaction Type Reactivity Preferred Position(s) of Attack Rationale
Electrophilic Substitution Low C-4, C-6 Ring is deactivated by nitrogen. Attack at C-3 is blocked. Oxygen lone pairs may weakly direct ortho/para (C-4, C-6).

The lone pair of electrons on the nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine N-oxide. scripps.eduwikipedia.org This transformation is typically achieved using oxidizing agents such as peroxy acids, including peracetic acid or m-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgorgsyn.orggoogle.com

The formation of the N-oxide significantly alters the electronic properties and reactivity of the pyridine ring. The N-oxide group is electron-donating through resonance and electron-withdrawing inductively. This modification activates the ring, making it more susceptible to both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions. wikipedia.org For example, treatment of a pyridine N-oxide with phosphorus oxychloride can yield 2- and 4-chloropyridines. wikipedia.org This strategy is often employed to functionalize otherwise unreactive pyridine rings. Following the desired substitution reaction, the N-oxide functionality can be removed through deoxygenation with reducing agents like zinc dust, triphenylphosphine, or through palladium-catalyzed methods, to regenerate the pyridine ring. youtube.comwikipedia.orgorganic-chemistry.org

Reactivity of the Aryloxy Ether Linkage

The aryloxy ether linkage (C-O-C) is characterized by high chemical stability due to the strength of the sp² carbon-oxygen bond. wikipedia.org Consequently, cleavage of this bond requires harsh reaction conditions or specific reagents.

Acid-catalyzed cleavage is a common method for breaking ether bonds, typically employing strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.orgchemistrysteps.com The reaction mechanism generally begins with the protonation of the ether oxygen, converting the alkoxy group into a good leaving group. chemistrysteps.com This is followed by a nucleophilic attack by a halide ion. For alkyl ethers, this can proceed via an SN1 or SN2 mechanism. wikipedia.orgsciencemadness.org

However, diaryl ethers such as this compound are particularly resistant to acid-catalyzed cleavage. libretexts.orglibretexts.org This is because the SN2 attack on an sp²-hybridized aromatic carbon is sterically hindered and electronically unfavorable. libretexts.org Similarly, the formation of an aryl cation required for an SN1 pathway is highly energetic and thus disfavored. If cleavage were to occur under forcing acidic conditions, it would likely proceed to yield phenol and 3-hydroxypyridine (B118123) or their corresponding halo-derivatives.

Alternative methods for cleaving robust aryl ether bonds have been developed, often in the context of lignin (B12514952) degradation, which is rich in such linkages. rsc.orgnih.gov These methods include catalytic hydrogenolysis using transition metal catalysts like palladium on carbon (Pd/C). rsc.org These reactions often proceed through different mechanisms, potentially involving oxidative addition of the C-O bond to the metal center. researchgate.net

Mechanistic Investigations of Chemical Transformations

The chemical transformations of this compound are governed by the interplay of its constituent functional groups, and their mechanisms have been elucidated through studies of analogous systems.

Proton Transfer Mechanisms: The acid-base equilibria of the molecule are dictated by the relative pKa values of the phenolic proton and the pyridinium ion. Mechanistic studies on related systems, such as phenol-imidazole compounds, show that proton transfer is a fundamental process. nih.gov The oxidation of these compounds can occur via a concerted proton-electron transfer (CPET) mechanism, where the movement of the phenolic proton to the basic nitrogen happens simultaneously with electron removal. nih.gov

Substitution Mechanisms on the Pyridine Ring: Electrophilic substitution, if forced to occur, would proceed via the standard arenium ion mechanism, with the stability of the cationic intermediate determining the regioselectivity (favoring meta-attack relative to the nitrogen). Nucleophilic aromatic substitution (SNAr) on an activated pyridine ring (e.g., N-oxide or with a leaving group) proceeds via a two-step addition-elimination mechanism. The first step is the rate-determining attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitrogen atom. libretexts.org The subsequent loss of the leaving group restores the aromaticity.

Ether Cleavage Mechanisms: The acid-catalyzed cleavage of the diaryl ether bond, while difficult, would mechanistically involve the initial protonation of the ether oxygen. This is followed by a nucleophilic attack of a counter-ion (e.g., Br⁻) on one of the aromatic carbons adjacent to the ether linkage. Given the electron-deficient nature of the protonated pyridine ring, nucleophilic attack at the C-3 position of the pyridine ring would be more plausible than attack on the phenol ring. Catalytic hydrogenolysis mechanisms, on the other hand, are surface-based reactions involving the adsorption of the molecule onto the catalyst surface, followed by cleavage of the C-O bond and hydrogenation. researchgate.net

Advanced Spectroscopic and Structural Characterization of 4 Pyridin 3 Yloxy Phenol

Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy)

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, offering a distinct fingerprint based on its functional groups. The FT-IR spectrum of 4-(Pyridin-3-yloxy)phenol is characterized by absorptions corresponding to its phenolic, pyridinic, and ether components.

The most prominent feature is a broad absorption band typically observed in the 3600–3200 cm⁻¹ region, which is characteristic of the O–H stretching vibration of the phenolic hydroxyl group. bibliotekanauki.pl This broadening is a result of intermolecular hydrogen bonding in the solid state. Aromatic C–H stretching vibrations from both the pyridine (B92270) and benzene (B151609) rings are expected to appear as a series of weaker bands around 3100–3000 cm⁻¹.

The "fingerprint region" below 1650 cm⁻¹ contains a wealth of structural information. Aromatic C=C and C=N stretching vibrations within the pyridine and benzene rings give rise to a series of sharp to medium intensity bands, typically in the 1610–1450 cm⁻¹ range. researchgate.net The crucial diaryl ether linkage (Ar–O–Ar) is identified by strong, characteristic bands corresponding to asymmetric and symmetric C–O–C stretching. The asymmetric stretch is typically the more intense of the two and is found in the 1280–1200 cm⁻¹ region, while the symmetric stretch appears at a lower wavenumber. researchgate.net In-plane and out-of-plane C–H bending vibrations for the substituted aromatic rings also contribute to the complex pattern of bands observed in the fingerprint region.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Functional Group
O–H Stretch 3600–3200 Strong, Broad Phenol (B47542)
Aromatic C–H Stretch 3100–3000 Medium-Weak Pyridine & Benzene Rings
Aromatic C=C/C=N Stretch 1610–1450 Medium-Strong Pyridine & Benzene Rings
Asymmetric C–O–C Stretch 1280–1200 Strong Diaryl Ether
In-plane O–H Bend ~1400–1300 Medium Phenol
Symmetric C–O–C Stretch ~1100–1000 Medium Diaryl Ether

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to show distinct signals for each of the non-equivalent protons on the two aromatic rings, as well as a signal for the phenolic proton. The protons on the pyridine ring are typically deshielded compared to those on the phenoxy ring due to the electron-withdrawing nature of the nitrogen atom. The signals for the four protons on the phenoxy ring would likely appear as two distinct doublets (an AA'BB' system) in the 6.8-7.2 ppm range, characteristic of a para-substituted benzene ring. researchgate.net The protons on the pyridine ring would appear further downfield, with complex splitting patterns due to their unique positions relative to the nitrogen and the ether linkage. The phenolic OH proton typically appears as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but could be expected in the 9-10 ppm range in a solvent like DMSO. rsc.org

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display 11 distinct signals, one for each unique carbon atom in the molecule. The carbons of the pyridine ring would resonate at chemical shifts influenced by the ring nitrogen. The carbons of the phenoxy ring would show shifts characteristic of a substituted phenol. The carbon atom bonded to the phenolic oxygen (C-O-H) is expected to be the most deshielded of the phenoxy ring carbons, appearing around 150-155 ppm. docbrown.info Similarly, the carbon of the pyridine ring attached to the ether oxygen (C-O-Ar) would also be significantly deshielded. The remaining aromatic carbons would appear in the typical range of 115-145 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR ¹³C NMR
Predicted Shift (ppm) Assignment Predicted Shift (ppm) Assignment
9.0–10.0 (broad s, 1H) Phenolic OH ~155 C-OH (Phenol)
8.2–8.5 (m, 2H) Pyridine H (ortho to N) ~152 C-O (Pyridine)
7.2–7.5 (m, 2H) Pyridine H ~145 Pyridine C
6.9–7.2 (d, 2H) Phenol H (ortho to O-Py) ~140 Pyridine C
6.8–6.9 (d, 2H) Phenol H (ortho to OH) ~125 Pyridine C
~122 Phenol C
~120 C-O (Phenol)

Note: Predicted values are based on analysis of similar structures and are highly dependent on the solvent used.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The chromophore of this compound is composed of the phenol and pyridine ring systems. The ether linkage, while providing electronic communication, does not create a fully conjugated system between the two rings. Therefore, the spectrum is expected to be a composite of the absorptions of the individual moieties.

Phenol itself typically exhibits two primary absorption bands in the ultraviolet region, both arising from π → π* transitions. docbrown.info The first, a weaker band (¹Lb), is observed around 270-280 nm, while a more intense band (¹La) appears at a shorter wavelength, around 210-220 nm. The pyridine ring also shows strong π → π* transitions around 250-260 nm. Additionally, the nitrogen atom in the pyridine ring possesses a lone pair of electrons, allowing for a weak n → π* transition, which is often submerged by the more intense π → π* bands. researchgate.net

For this compound, one would expect to observe a complex absorption profile in the 200-300 nm range, representing the overlapping π → π* transitions of both aromatic rings. A prominent absorption maximum (λmax) is anticipated around 270-280 nm, largely corresponding to the phenolic chromophore. nih.gov The exact position and intensity of these bands can be influenced by the solvent polarity and pH, particularly due to the potential for ionization of the acidic phenolic proton.

Mass Spectrometry Techniques (ESI-MS, HRMS, MS/MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): Using a soft ionization technique like Electrospray Ionization (ESI), HRMS can determine the mass of the protonated molecule, [M+H]⁺, with very high accuracy. The monoisotopic mass of this compound (C₁₁H₉NO₂) is 187.06332 Da. uni.lu Therefore, in positive ion mode ESI-HRMS, the molecule would be detected as its protonated adduct [C₁₁H₁₀NO₂]⁺ with a predicted mass-to-charge ratio (m/z) of 188.07060. uni.lu This high-precision measurement allows for the unambiguous confirmation of the elemental formula.

Tandem Mass Spectrometry (MS/MS): MS/MS analysis involves the isolation of the parent ion (e.g., m/z 188.07) followed by collision-induced dissociation to generate fragment ions. The fragmentation pattern provides evidence for the molecule's structure. For this compound, the most probable fragmentation pathway involves the cleavage of the C–O ether bonds, as this is typically the weakest linkage. miamioh.edu This would lead to two primary fragmentation routes:

Formation of a phenoxy radical and a protonated pyridinol cation.

Formation of a phenol radical and a protonated phenoxypyridine cation.

Further fragmentation of the aromatic rings, such as the loss of carbon monoxide (CO) from the phenol-derived fragment, is also possible, which is a characteristic fragmentation of phenols. docbrown.infoyoutube.com

Table 3: Predicted ESI-MS Data for this compound

Ion Species Formula Predicted m/z Technique
[M]⁺ [C₁₁H₉NO₂]⁺ 187.06277 ESI-MS
[M+H]⁺ [C₁₁H₁₀NO₂]⁺ 188.07060 ESI-MS, HRMS
[M+Na]⁺ [C₁₁H₉NNaO₂]⁺ 210.05254 ESI-MS

Data sourced from predicted values. uni.lu

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, and reveals details about intermolecular interactions that govern the crystal packing.

As of the latest review of published literature, a complete single-crystal X-ray structure for this compound has not been reported. However, if such a study were conducted, it would provide critical structural information. Key parameters that would be elucidated include:

Bond Parameters: Precise bond lengths and angles for the entire molecule would confirm the connectivity and hybridization of all atoms.

Intermolecular Interactions: The analysis would reveal the nature of the crystal packing. Crucially, it would show the hydrogen bonding network formed by the phenolic hydroxyl group, detailing whether it acts as a donor to the nitrogen atom of a neighboring pyridine ring or to another phenolic oxygen, thus forming dimers, chains, or more complex three-dimensional architectures.

Crystallographic Data: The study would determine the crystal system, space group, and unit cell dimensions, which are unique identifiers for a specific crystalline form or polymorph.

Computational Chemistry and Theoretical Studies of 4 Pyridin 3 Yloxy Phenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. For 4-(Pyridin-3-yloxy)phenol, DFT calculations offer profound insights into its geometry, molecular orbitals, and reactivity. These calculations are typically performed using specific functionals, such as B3LYP, paired with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost ijaemr.comderpharmachemica.com.

Electronic Structure and Molecular Geometry Optimization

Geometry optimization is a fundamental DFT procedure that seeks to find the lowest energy arrangement of atoms in a molecule, its most stable three-dimensional structure. For this compound, this process would involve calculating bond lengths, bond angles, and dihedral angles that define the spatial relationship between the phenol (B47542) and pyridine (B92270) rings.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: The following values are illustrative of typical DFT results for similar aromatic ethers, as specific published data for this compound were not found.

ParameterDescriptionExpected Value (Illustrative)
C-O (ether)Bond length of ether oxygen to phenolic carbon~1.36 Å
C-O (ether)Bond length of ether oxygen to pyridinic carbon~1.38 Å
C-O-CBond angle of the ether linkage~118-120°
Dihedral AngleAngle between the phenol and pyridine ring planesNon-planar, ~30-50°
O-HBond length of the phenolic hydroxyl group~0.96 Å

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Reactivity Prediction)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor ijaemr.com.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that a molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO ijaemr.commdpi.com. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, particularly the oxygen atom, while the LUMO would likely be distributed over the electron-deficient pyridine ring. This distribution indicates that the molecule can donate electrons from its phenolic end and accept electrons at its pyridinic end.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which collectively predict the molecule's behavior in chemical reactions imist.manih.govconicet.gov.ar.

Table 2: Frontier Molecular Orbital and Reactivity Descriptors (Illustrative) Note: These values represent a typical range for similar aromatic compounds and are for illustrative purposes only, as specific data for this compound is not available in the reviewed literature.

ParameterFormulaDescription
EHOMO-Energy of the Highest Occupied Molecular Orbital
ELUMO-Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability
Ionization Potential (I)-EHOMOEnergy required to remove an electron
Electron Affinity (A)-ELUMOEnergy released when an electron is added
Chemical Hardness (η)(I - A) / 2Resistance to change in electron configuration
Chemical Softness (S)1 / (2η)Inverse of hardness, indicates reactivity
Electronegativity (χ)(I + A) / 2Power to attract electrons

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of lone pairs, core orbitals, and bonding/antibonding orbitals.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Preferences

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions researchgate.netresearchgate.net.

In the MEP map of this compound, distinct regions of charge would be visible:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the electronegative atoms: the nitrogen of the pyridine ring and the oxygen of the phenolic hydroxyl group. These sites are the most likely to be protonated or to interact with positive centers.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group would be the most prominent positive site.

Neutral Regions (Green): These areas have a near-zero potential and are less likely to be involved in electrostatic interactions.

The MEP map provides a clear, intuitive guide to the molecule's reactivity, complementing the insights from FMO analysis ijaemr.comimist.ma.

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the electronic excited states of molecules. It is particularly useful for predicting ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states redalyc.org.

A TD-DFT analysis of this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The calculations would also reveal the nature of these transitions, typically identifying them as π→π* or n→π* transitions involving the HOMO and LUMO. For molecules with distinct donor and acceptor moieties like this one, transitions with significant intramolecular charge transfer (ICT) character are often observed redalyc.org.

Conformational Analysis and Stability Profiling

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. For this compound, the most significant conformational flexibility arises from the rotation around the C-O bonds of the ether linkage.

A computational conformational analysis would involve scanning the potential energy surface by systematically rotating the dihedral angle between the pyridine and phenol rings. This process identifies the most stable conformer (the global energy minimum) as well as any other low-energy local minima. The results would indicate whether the molecule prefers a planar or a twisted conformation and quantify the energy barriers between different conformers. Studies on similar bi-aryl ether compounds often reveal that non-planar, twisted conformations are energetically favored to minimize steric hindrance between the two rings redalyc.org.

Potential Energy Surface (PES) Scanning

Potential Energy Surface (PES) scanning is a computational method used to explore the conformational space of a molecule and identify its stable isomers (local minima) and the transition states that connect them. uni-muenchen.de This is typically achieved by systematically varying specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, while optimizing the remaining degrees of freedom at each step. readthedocs.ioq-chem.com This process, known as a relaxed PES scan, maps the energy of the molecule as a function of the chosen coordinate(s). researchgate.net

The key dihedral angles to be scanned would be:

τ1 (C-C-O-C): The angle between the phenol ring and the C-O-C plane.

τ2 (C-O-C-C): The angle between the C-O-C plane and the pyridine ring.

By performing a relaxed PES scan on these dihedral angles, one can identify the lowest energy conformation (the most stable structure) and the energy barriers required for rotation from one stable conformation to another. The resulting energy profile reveals the relative populations of different conformers at a given temperature. For instance, a scan of the τ1 dihedral angle from 0° to 360° would likely reveal distinct energy minima corresponding to planar or near-planar arrangements and energy maxima corresponding to sterically hindered orientations.

Table 1: Hypothetical Potential Energy Scan Data for τ1 Dihedral Angle in this compound

Dihedral Angle (τ1) (Degrees)Relative Energy (kcal/mol)Conformation
02.5Eclipsed (Maximum)
450.5Skew
900.0Perpendicular (Minimum)
1350.6Skew
1802.8Eclipsed (Maximum)
2250.5Skew
2700.0Perpendicular (Minimum)
3150.6Skew
3602.5Eclipsed (Maximum)

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal lattice is governed by a complex network of non-covalent intermolecular interactions. Understanding these interactions is crucial for predicting and explaining the physical properties of the solid-state material.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal structure. nih.govnih.gov The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron density contribution from the molecule is equal to the sum of contributions from all other molecules in the crystal.

By mapping various properties onto this surface, one can gain a detailed picture of the crystal packing environment. Key properties mapped include:

d_norm: A normalized contact distance that highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts (shorter than van der Waals radii), typically corresponding to hydrogen bonds, while blue regions represent weaker or longer contacts. nih.gov

d_i and d_e: The distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, respectively.

These distances are used to generate a two-dimensional "fingerprint plot," which summarizes all intermolecular contacts in the crystal. Each point on the plot corresponds to a pair of (d_i, d_e) values on the surface, and the density of these points reflects the prevalence of different types of interactions. For this compound, the presence of hydroxyl, pyridyl, and phenyl groups suggests a variety of interactions. The fingerprint plot would be expected to show distinct spikes and regions corresponding to O-H···N hydrogen bonds, C-H···O interactions, and π-π stacking.

Table 2: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

Contact TypePredicted Contribution (%)Description
H···H45.5Represents the most abundant type of contact, arising from the periphery of the aromatic rings.
C···H / H···C25.0Corresponds to C-H···π interactions and general van der Waals contacts.
O···H / H···O18.5Primarily indicates the presence of strong O-H···N or O-H···O hydrogen bonds and weaker C-H···O interactions.
N···H / H···N8.5Highlights the role of the pyridine nitrogen as a hydrogen bond acceptor.
C···C2.0Suggests potential π-π stacking interactions between aromatic rings.
Other0.5Includes minor contacts such as O···C, N···C, etc.

To provide a more quantitative understanding of the forces driving crystal packing, interaction energies between pairs of molecules can be calculated using high-level quantum mechanical methods. This analysis helps to identify the most significant stabilizing interactions and to understand the energetic hierarchy of the supramolecular assembly.

The total interaction energy (E_tot) between a molecular pair is typically decomposed into four physically meaningful components:

Electrostatic energy (E_ele): Arises from the interaction of the static charge distributions of the two molecules (e.g., dipole-dipole, hydrogen bonds).

Polarization energy (E_pol): The attractive energy resulting from the distortion of each molecule's charge distribution by the electric field of the other.

Dispersion energy (E_dis): A quantum mechanical attractive force arising from correlated fluctuations in the electron clouds of the interacting molecules (van der Waals forces).

Repulsion energy (E_rep): The short-range repulsive energy that prevents molecules from collapsing into each other, originating from the Pauli exclusion principle.

For this compound, the strongest interaction is expected to be the hydrogen bond between the phenolic hydroxyl group (-OH) of one molecule and the pyridyl nitrogen atom of a neighboring molecule. Calculations would likely show this interaction to be dominated by a large electrostatic component. Weaker interactions, such as π-π stacking between aromatic rings, would be characterized by a dominant dispersion energy component. mdpi.com

Table 3: Hypothetical Interaction Energy Calculation for an O-H···N Hydrogen-Bonded Dimer of this compound (Energies in kcal/mol)

Energy ComponentCalculated Value
Electrostatic (E_ele)-12.5
Polarization (E_pol)-2.8
Dispersion (E_dis)-4.1
Repulsion (E_rep)+7.9
Total Interaction Energy (E_tot) -11.5

Theoretical Prediction of Chemical and Material Properties

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict a range of chemical and material properties before a compound is synthesized or as a complement to experimental data.

For this compound, these calculations can provide insight into its reactivity, electronic behavior, and potential applications. Key predictable properties include:

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule. It would show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms, identifying them as sites for electrophilic attack or hydrogen bond acceptance. The phenolic hydrogen would exhibit a positive potential (blue), marking it as a hydrogen bond donor site.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions and reactivity. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical stability and the energy required for electronic excitation. A smaller gap suggests higher reactivity and potential for use in optoelectronic materials.

Physicochemical Properties: Properties such as the logarithm of the partition coefficient (XlogP) can be predicted, indicating the molecule's hydrophobicity or lipophilicity. uni.lu

Table 4: Theoretically Predicted Properties for this compound

Supramolecular Chemistry and Molecular Recognition Principles Involving 4 Pyridin 3 Yloxy Phenol

Role of Non-Covalent Interactions

Non-covalent interactions are the primary driving forces behind the formation of supramolecular assemblies involving 4-(Pyridin-3-yloxy)phenol. The directionality and relative strength of hydrogen bonds, π-π stacking, and van der Waals forces determine the ultimate three-dimensional architecture of its crystalline forms and co-crystals.

Hydrogen bonding is a critical interaction in the supramolecular chemistry of this compound. The molecule possesses a classic hydrogen bond donor in its phenolic hydroxyl (-OH) group and a strong hydrogen bond acceptor in the nitrogen atom of the pyridine (B92270) ring. This combination facilitates the formation of the highly predictable and robust O-H···N (phenol-pyridine) synthon, which is a cornerstone of crystal engineering. researchgate.net

A crystallographic study of a structurally related Schiff base, 4-Bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenol, provides insight into the types of hydrogen bonds that can form. researchgate.net This compound exhibits a strong intramolecular O-H···N hydrogen bond with a donor-acceptor distance of 2.616 Å. researchgate.net While this specific bond is intramolecular due to the molecule's geometry, it exemplifies the high affinity between a phenolic proton and a nitrogen acceptor, a key feature expected in the intermolecular interactions of this compound.

Table 1: Representative Hydrogen Bond Data from an Analogous Pyridine-Phenol Compound

Interaction Type Donor-Acceptor Atoms Distance (Å) Reference Compound
Intramolecular Hydrogen Bond O-H···N 2.616 4-Bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenol researchgate.net

This table illustrates the typical length of a phenol-imine nitrogen hydrogen bond, analogous to the expected phenol-pyridine interaction in this compound.

The two aromatic rings in this compound—the electron-rich phenol (B47542) ring and the electron-deficient pyridine ring—are capable of engaging in significant π-π stacking interactions. These interactions arise from the electrostatic and dispersion forces between the quadrupole moments of the aromatic systems and are crucial for stabilizing supramolecular structures, often in concert with hydrogen bonding. redalyc.orgresearchgate.net

Theoretical studies on the pyridine dimer have shown that the most stable configuration is an antiparallel-displaced geometry, with a significant binding energy that underscores the importance of including electron correlation in calculations. researchgate.net The interaction between the phenol and pyridine rings within or between molecules of this compound can lead to various arrangements, including face-to-face or edge-to-face orientations. In the crystal structure of 4-Bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenol, molecules are organized into columns where intermolecular π-π interactions are present between the six-membered rings, with a shortest centroid-centroid distance of 3.707 Å. researchgate.net Similarly, a terpyridine-phenol derivative shows packing dominated by both hydrogen bonds and π-π interactions with a separation of 3.52 Å. redalyc.org These examples highlight how π-stacking directs the assembly of molecules into well-defined columnar or layered architectures.

Table 2: Example of π-π Stacking Parameters in Related Aromatic Systems

Interaction Geometry Centroid-Centroid Distance (Å) Reference Compound
Intermolecular Stacking 3.707 4-Bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenol researchgate.net
Intermolecular Stacking 3.52 4-([2,2':6',2''-terpyridin]-4'-yl)phenol redalyc.org

Data from structurally similar compounds containing pyridine and phenol moieties, demonstrating typical π-π stacking distances in the solid state.

While hydrogen bonds and π-π stacking often direct the primary supramolecular synthons, weaker interactions such as van der Waals forces, C-H···O, and C-H···π interactions provide additional stabilization, influencing the final, most energetically favorable crystal packing. rsc.orgresearchgate.net Van der Waals forces, although individually weak and non-directional, become collectively significant in maximizing packing efficiency within a crystal lattice.

Principles of Molecular Recognition and Binding Specificity

Molecular recognition is the process by which molecules selectively bind to one another through a combination of non-covalent interactions. The specificity of this binding is dictated by the principle of complementarity, where the size, shape, and electronic properties of the interacting molecules are matched. In this compound, the well-defined locations of its hydrogen bond donors and acceptors, coupled with the shape and electronic nature of its aromatic rings, make it a candidate for highly specific molecular recognition events.

The strong and directional O-H···N synthon is a primary tool for recognition, enabling this compound to selectively bind to other molecules possessing complementary functional groups, such as carboxylic acids or other heterocycles. researchgate.net This predictability is a foundational principle in the design of co-crystals, where this compound could be used as a co-former to modify the physical properties of an active pharmaceutical ingredient (API). The binding specificity would be further enhanced by the geometric and electronic complementarity of potential π-stacking partners.

Host-Guest Chemistry Applications

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a cavity or binding pocket of a larger "host" molecule or a supramolecular assembly. The functional groups of this compound make it suitable for participation in host-guest systems in several capacities.

As a guest, its size and functionality could allow it to fit within the cavities of larger macrocyclic hosts like cyclodextrins or calixarenes. The binding would be driven by a combination of hydrophobic effects (encapsulation of the aromatic rings) and specific hydrogen bonds between the phenol/pyridine moieties and the host's framework.

More interestingly, this compound can act as a building block for constructing a host framework. Through self-assembly mediated by hydrogen bonding and π-stacking, it could form porous networks or molecular cages capable of encapsulating small solvent molecules or other complementary guests. The phenol···pyridine O−H···N synthon is known to direct the organization of molecules into motifs that can template or trap other species. researchgate.net

Self-Assembly and Self-Organization Processes in Supramolecular Systems

Self-assembly is the spontaneous organization of molecules into stable, well-defined structures driven by non-covalent interactions. The structure of this compound contains all the necessary information to guide its assembly into higher-order supramolecular architectures. The process is typically hierarchical, with strong, directional hydrogen bonds first forming primary motifs like chains or dimers, which then organize further through weaker π-stacking and van der Waals forces to form a three-dimensional structure.

Molecules containing pyridine and phenol groups are known to participate in such processes. For example, pyridine-based macrocycles can self-assemble into robust nanotubes, a process driven by π-stacking interactions. nih.gov Similarly, phenolic compounds can direct the self-assembly of materials like graphene through π-π interactions. rsc.org The combination of these two functional groups in this compound suggests a strong propensity for it to form ordered aggregates in solution or in the solid state, leading to the formation of crystalline materials, liquid crystals, or gels, depending on the conditions.

Design of Functional Supramolecular Architectures

The design of functional supramolecular architectures relies on the principles of molecular recognition and self-assembly, where molecules are programmed through specific non-covalent interactions to form ordered, extended structures. The compound this compound is a particularly noteworthy building block, or tecton, in the field of crystal engineering due to its inherent structural features that facilitate predictable and robust intermolecular connections.

The functionality of this compound as a supramolecular building block stems from its possession of two key functional groups with complementary hydrogen bonding capabilities. The phenolic hydroxyl (-OH) group serves as a strong hydrogen bond donor, while the nitrogen atom within the pyridine ring acts as a competent hydrogen bond acceptor. This donor-acceptor pairing is fundamental to the construction of extended networks and is a cornerstone of supramolecular design.

The strategic arrangement of these groups allows for the formation of highly directional and reliable hydrogen bonds, which guide the self-assembly process. The most anticipated and stable interaction is the intermolecular O-H···N(pyridine) hydrogen bond, a well-established and robust supramolecular heterosynthon. This interaction is a powerful tool in crystal engineering for linking molecules into predictable patterns.

While the specific crystal structure of this compound is not extensively detailed in publicly accessible crystallographic databases, the supramolecular behavior of closely related isomers provides significant insight into its likely assembly patterns. For instance, the crystal structure of 3-(Pyridin-4-ylmethoxy)phenol , an isomer of the subject compound, clearly demonstrates the governing role of the O-H···N hydrogen bond. In its solid state, molecules of 3-(Pyridin-4-ylmethoxy)phenol are linked by these intermolecular O-H···N interactions, forming infinite one-dimensional chains that propagate along a specific crystallographic axis. nih.gov This chain formation is a direct consequence of the head-to-tail arrangement of the hydroxyl donor and pyridine acceptor groups.

The geometric parameters of this primary interaction in the crystal lattice of the isomer are detailed below, illustrating the strength and directionality of the bond.

Table 1: Hydrogen Bond Geometry in the Crystal Structure of 3-(Pyridin-4-ylmethoxy)phenol

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) ∠D-H···A (°) Symmetry Operation for Acceptor
O-H···N 0.82 1.96 2.775 173 x, y, z-1

Data sourced from a study on 3-(Pyridin-4-ylmethoxy)phenol, an isomer of the title compound, to illustrate the typical interactions of a phenol-pyridine system. nih.gov

This fundamental O-H···N linkage provides a foundational motif that can be exploited in more complex designs. By introducing co-formers—distinct molecules with complementary functional groups—this compound can be guided to assemble into more intricate and functional multi-component architectures, such as co-crystals. For example, co-crystallization with dicarboxylic acids could lead to the formation of ternary complexes, where the acid's two donor groups interact with the pyridine nitrogen acceptors of two separate this compound molecules, creating finite assemblies or infinite ribbons and sheets.

Applications in Materials Science and Engineering

Integration into Polymer Systems as Additives

The incorporation of additives into polymer systems is a common strategy to enhance their intrinsic properties. Phenolic compounds, in general, are utilized for their antioxidant and thermal stabilizing effects.

The introduction of 4-(Pyridin-3-yloxy)phenol as an additive in polymer matrices could potentially influence their thermal and mechanical characteristics. The aromatic structures of both the phenol (B47542) and pyridine (B92270) rings can contribute to the thermal stability of the polymer by dissipating energy and promoting char formation upon decomposition. This char layer can act as a barrier, slowing down further degradation of the polymer. The rigid nature of the additive might also lead to an increase in the stiffness and modulus of the resulting polymer composite, although this could also potentially impact its ductility and toughness.

Hypothetical Influence of this compound on Polymer Properties:

PropertyPotential InfluenceRationale
Thermal Stability IncreasedAromatic rings contribute to char formation.
Tensile Strength Potentially IncreasedRigid molecular structure could reinforce the polymer matrix.
Stiffness/Modulus Potentially IncreasedAddition of a rigid additive.
Ductility/Toughness Potentially DecreasedRigid additives can sometimes lead to brittleness.

Role in Nanocomposite Development

Nanocomposites, which are materials containing a polymer matrix and nano-sized fillers, often exhibit significantly improved properties compared to the neat polymer. The interaction between the filler and the polymer matrix is critical to achieving these enhancements.

Graphene oxide (GO) is a popular nanofiller due to its exceptional mechanical properties and the presence of oxygen-containing functional groups on its surface. These groups can facilitate interactions with polymer matrices and additives. The hydroxyl group of the this compound could form hydrogen bonds with the oxygen-containing groups on the surface of graphene oxide. Furthermore, the aromatic rings of the additive could engage in π-π stacking interactions with the graphitic domains of GO. The nitrogen atom in the pyridine ring might also offer additional sites for interaction. These interactions could lead to better dispersion of graphene oxide within the polymer matrix and a stronger interfacial adhesion between the filler and the matrix.

Potential Effects on Nanocomposite Properties:

PropertyPotential EnhancementMechanism
Electrical Conductivity IncreasedImproved dispersion of graphene oxide leading to a better conductive network.
Mechanical Strength IncreasedEnhanced stress transfer from the polymer matrix to the graphene oxide filler due to stronger interfacial interactions.

Catalytic Applications of Derivatives

The pyridine and phenol moieties in this compound can be chemically modified to create derivatives with potential catalytic applications.

Involvement in Photoinitiated Processes

Photoinitiated processes, which utilize light to trigger chemical reactions, are fundamental to technologies such as photolithography, 3D printing, and coatings. While direct research on this compound as a photoinitiator is not available, the inherent properties of its pyridine and phenol components suggest a potential role.

The pyridine ring, a π-deficient aromatic system, can participate in photoinduced electron transfer processes. Pyridine derivatives have been investigated for their electrochemical and photophysical properties, with applications in various catalytic processes. For instance, certain pyridine-containing polymers have garnered attention for their use in dye-sensitized solar cells and pH-responsive materials. The lone pair of electrons on the nitrogen atom allows for coordination with metal ions, which can be a crucial feature in the design of photoactive materials.

Furthermore, phenolic compounds can act as hydrogen donors in photoinitiation systems. The hydroxyl group can facilitate reactions by donating a hydrogen atom upon photoexcitation, a key step in many radical polymerization processes. The combination of a photo-responsive pyridine moiety and a hydrogen-donating phenol group within the same molecule could potentially lead to the development of novel photoinitiating systems.

Table 1: Potential Roles of Structural Motifs in Photoinitiated Processes

Structural MotifPotential FunctionRelevant Research Context
Pyridine Ring Photoinduced electron transfer, coordination with metal ionsInvestigated in dye-sensitized solar cells and as ligands in photocatalysis.
Phenol Group Hydrogen donationCommonly used as a co-initiator in radical polymerization.

Environmental Remediation Applications

The increasing global focus on environmental sustainability has spurred research into innovative technologies for pollution control. The chemical structure of this compound suggests its potential utility in this domain, particularly in the degradation of pollutants and the development of more environmentally benign agrochemicals.

Mechanisms of Pollutant Degradation (e.g., Photocatalytic Processes)

Photocatalysis is a promising advanced oxidation process for the degradation of persistent organic pollutants in water and air. While the photocatalytic activity of this compound itself has not been reported, the degradation of phenolic compounds is a widely studied area of photocatalysis. Phenols and their derivatives are common environmental contaminants, and their removal is of significant interest.

The general mechanism for the photocatalytic degradation of phenolic compounds involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), upon irradiation of a semiconductor photocatalyst (e.g., TiO₂). These radicals then attack the aromatic ring of the phenol, leading to its hydroxylation and subsequent ring-opening, ultimately resulting in mineralization to carbon dioxide and water.

Development of Agrochemicals (based on related structural motifs)

The pyridine ring is a key structural component in a wide array of commercially successful agrochemicals, including herbicides, insecticides, and fungicides. The inclusion of a pyridine moiety can enhance the biological activity and selectivity of these compounds. Pyridine-based agrochemicals are known to interact with various biological targets in pests and weeds.

Table 2: Prominent Pyridine-Based Agrochemicals

Agrochemical ClassExample Compound(s)Mode of Action (General)
Herbicides Clopyralid, PicloramAuxin mimics, disrupting plant growth.
Insecticides Imidacloprid, ThiamethoxamNeonicotinoids, acting on the insect nervous system.
Fungicides Boscalid, FluazinamInhibition of fungal respiration or other vital processes.

Q & A

Q. What are the recommended synthetic routes for 4-(Pyridin-3-yloxy)phenol, and how can reaction conditions be optimized?

The synthesis of this compound typically involves coupling reactions between pyridinyl and phenolic moieties. A validated approach is the Ullmann ether synthesis, which uses copper catalysts to facilitate aryl-oxygen bond formation. For example, analogous methods for pyridinyl-aryl ethers involve reacting 3-hydroxypyridine with a halogenated phenol under reflux in a polar aprotic solvent (e.g., DMF) with a CuI/1,10-phenanthroline catalytic system . Optimization may include varying temperature (80–120°C), catalyst loading (5–10 mol%), and reaction time (12–24 hours). Monitoring progress via TLC or HPLC ensures yield maximization.

Q. How can spectroscopic techniques characterize this compound’s structural and electronic properties?

  • FTIR and FT-Raman : Identify functional groups (e.g., phenolic O–H stretch ~3200 cm⁻¹, pyridinyl C–N vibrations ~1600 cm⁻¹) .
  • NMR : 1^1H NMR resolves aromatic proton splitting patterns (e.g., coupling between pyridinyl and phenolic protons). 13^{13}C NMR confirms carbon environments, distinguishing phenolic (δ ~150 ppm) and pyridinyl carbons (δ ~120–140 ppm).
  • UV-Vis : Assess electronic transitions (π→π* and n→π*) in polar solvents like methanol .

Q. What safety precautions are critical when handling this compound?

Based on analogs (e.g., 4-phenylphenol), wear nitrile gloves, safety goggles, and lab coats. Avoid contact with acids, as phenolic derivatives may release toxic gases (e.g., SOx_x) . Store in airtight containers at 2–8°C, away from oxidizing agents. Conduct risk assessments using MSDS templates for phenolic compounds .

Advanced Research Questions

Q. How can computational methods predict the electronic and nonlinear optical (NLO) properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates molecular geometry, frontier orbitals, and hyperpolarizability (β) for NLO potential. For example, pyridine-phenol hybrids exhibit intramolecular charge transfer, enhancing β values. Validate results by comparing computed IR/Raman spectra with experimental data . Software like Gaussian 16 or ORCA can automate these simulations.

Q. What strategies resolve contradictions in reported reaction yields for pyridinyl-aryl ether syntheses?

  • Controlled Replicates : Standardize solvent purity, catalyst batch, and moisture control.
  • Meta-Analysis : Compare literature data (e.g., Ullmann vs. Buchwald-Hartwig conditions) to identify outliers.
  • In Situ Monitoring : Use techniques like ReactIR to track intermediate formation and side reactions .

Q. How can biodegradation pathways of this compound be studied in environmental systems?

Employ microbial strains (e.g., Ochrobactrum pseudogrignonense) known to degrade phenolic compounds. Use GC-MS to identify metabolites like demethylated or hydroxylated derivatives. Monitor degradation kinetics under varying pH, temperature, and oxygen levels . Enzyme assays (e.g., lignin peroxidase activity) can elucidate mechanistic steps.

Q. What advanced structural elucidation techniques confirm the crystalline form of this compound?

  • Single-Crystal X-Ray Diffraction (SCXRD) : Resolve bond lengths and angles. For analogs, torsion angles between pyridinyl and phenolic rings typically range 30–50° .
  • Powder XRD : Compare experimental patterns with simulated data from SCXRD to assess purity.
  • DSC/TGA : Determine thermal stability and phase transitions (e.g., melting points ~45–48°C for similar phenols) .

Methodological Guidance

Q. How to design assays for evaluating this compound’s biological activity?

  • Receptor Binding Studies : Use radioligand displacement assays (e.g., glutamate receptor subtypes as in ).
  • Cytotoxicity Screening : Apply MTT assays on cell lines (e.g., HepG2), using IC50_{50} values to benchmark against known inhibitors.
  • ADME Prediction : Employ in silico tools (e.g., SwissADME) to predict bioavailability and blood-brain barrier penetration.

Q. How to mitigate oxidation during storage or reactions involving this compound?

  • Add antioxidants (e.g., BHT at 0.1% w/w) to solutions.
  • Conduct reactions under inert atmosphere (N2_2/Ar).
  • Store solids under vacuum or with desiccants .

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